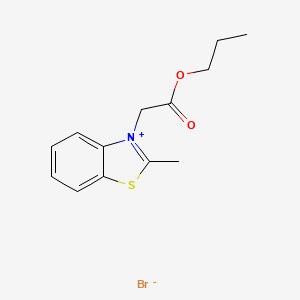
Ethyl (3-azidonaphthalen-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3-azidonaphthalen-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound features an ethyl group, an azido group attached to a naphthalene ring, and a carbamate functional group. The presence of the azido group makes it a versatile intermediate in organic synthesis, particularly in the field of click chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-azidonaphthalen-2-yl)carbamate typically involves the following steps:
Nitration of Naphthalene: Naphthalene is first nitrated to form 3-nitronaphthalene.
Reduction: The nitro group in 3-nitronaphthalene is reduced to form 3-aminonaphthalene.
Azidation: The amino group in 3-aminonaphthalene is converted to an azido group using sodium azide.
Carbamoylation: The final step involves the reaction of the azido compound with ethyl chloroformate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature and pressure to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (3-azidonaphthalen-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide is commonly used for azidation.
Cycloaddition: Copper(I) catalysts are often used in Huisgen cycloaddition reactions.
Reduction: Hydrogen gas with a palladium catalyst can be used for the reduction of the azido group.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from the reduction of the azido group.
Wissenschaftliche Forschungsanwendungen
Ethyl (3-azidonaphthalen-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl (3-azidonaphthalen-2-yl)carbamate involves its ability to undergo click chemistry reactions. The azido group can react with alkynes in the presence of a copper(I) catalyst to form stable triazole rings. This reaction is highly specific and efficient, making it useful for tagging and modifying biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being modified.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl carbamate: A simpler carbamate without the azido and naphthalene groups.
3-azidonaphthalene: Lacks the carbamate group but contains the azido and naphthalene groups.
Naphthyl carbamates: Similar structure but without the azido group.
Uniqueness
Ethyl (3-azidonaphthalen-2-yl)carbamate is unique due to the presence of both the azido and carbamate functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Eigenschaften
CAS-Nummer |
88596-88-7 |
|---|---|
Molekularformel |
C13H12N4O2 |
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
ethyl N-(3-azidonaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C13H12N4O2/c1-2-19-13(18)15-11-7-9-5-3-4-6-10(9)8-12(11)16-17-14/h3-8H,2H2,1H3,(H,15,18) |
InChI-Schlüssel |
PKMHVRAFFRFEEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=CC2=CC=CC=C2C=C1N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


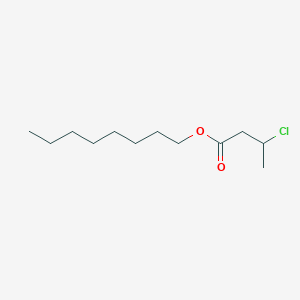
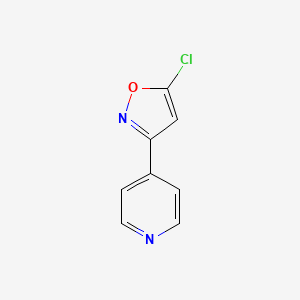
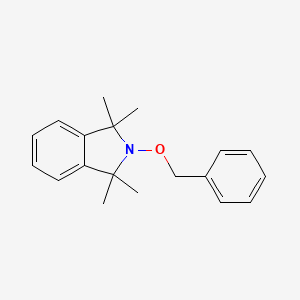
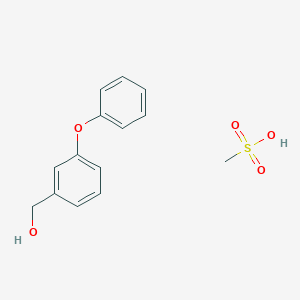
![2-Methoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14377497.png)
![2-[4-(4-Ethoxyphenyl)-4-methylpentyl]-6-(4-fluorophenoxy)pyridine](/img/structure/B14377501.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14377502.png)
![4-(Octahydropyrazino[1,2-a]azepin-2(1H)-yl)butan-2-one](/img/structure/B14377511.png)

![2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14377517.png)



